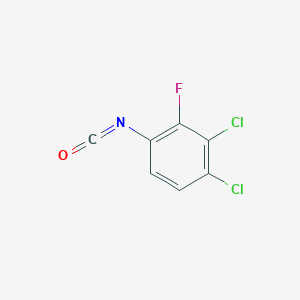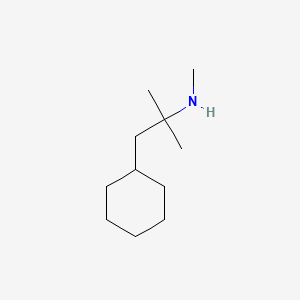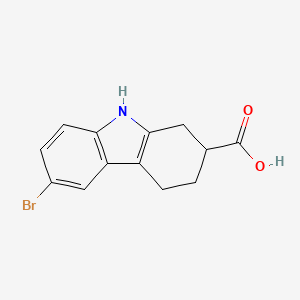
6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid is a chemical compound with the molecular formula C12H12BrN It is a derivative of carbazole, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazole. One common method includes the use of bromine in acetic acid as the brominating agent. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is often a ketone or carboxylic acid derivative.
Reduction: The major product is typically the fully reduced carbazole derivative.
Substitution: The major products are substituted carbazole derivatives, depending on the nucleophile used.
科学的研究の応用
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
類似化合物との比較
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: Lacks the bromine substituent, making it less reactive in certain chemical reactions.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
6-Fluoro-2,3,4,9-tetrahydro-1H-carbazole: Contains a fluorine atom, which can significantly alter its chemical and biological properties.
Uniqueness
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution reactions and potentially increase its biological activity compared to its non-brominated counterparts.
特性
分子式 |
C13H12BrNO2 |
|---|---|
分子量 |
294.14 g/mol |
IUPAC名 |
6-bromo-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid |
InChI |
InChI=1S/C13H12BrNO2/c14-8-2-4-11-10(6-8)9-3-1-7(13(16)17)5-12(9)15-11/h2,4,6-7,15H,1,3,5H2,(H,16,17) |
InChIキー |
LBASDHKITGUWOO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(CC1C(=O)O)NC3=C2C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





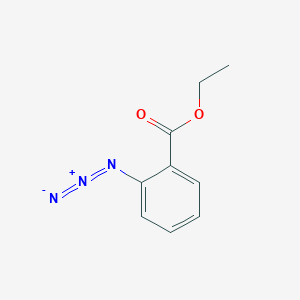
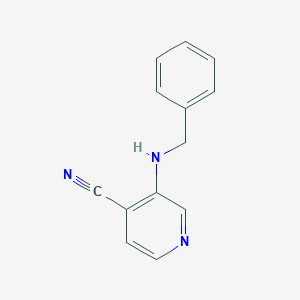
![2-[(1S)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13574298.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B13574305.png)
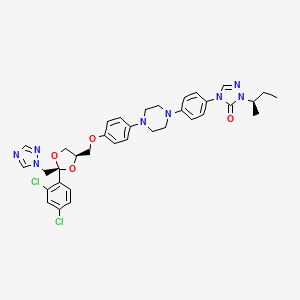
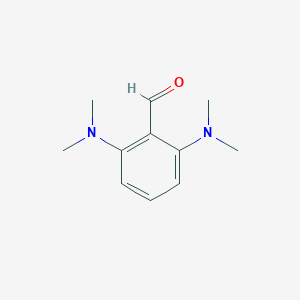
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine](/img/structure/B13574336.png)

![2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13574343.png)
